molecular formula C15H13N3O3 B1419070 2-(4-Methoxybenzyl)-5-nitro-2H-indazole CAS No. 1178903-41-7

2-(4-Methoxybenzyl)-5-nitro-2H-indazole

Cat. No.: B1419070
CAS No.: 1178903-41-7
M. Wt: 283.28 g/mol
InChI Key: XOUOLGVSXMAVTP-UHFFFAOYSA-N
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Description

2-(4-Methoxybenzyl)-5-nitro-2H-indazole: is a chemical compound that belongs to the indazole family Indazoles are heterocyclic aromatic organic compounds that have a wide range of biological activities The structure of this compound includes a benzyl group substituted with a methoxy group at the para position and a nitro group at the 5-position of the indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxybenzyl)-5-nitro-2H-indazole typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow synthesis and the use of automated reactors.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Reduction Products: Amines derived from the reduction of the nitro group.

    Substitution Products: Indazole derivatives with the methoxybenzyl group removed.

Scientific Research Applications

Chemistry: 2-(4-Methoxybenzyl)-5-nitro-2H-indazole is used as a building block in organic synthesis, particularly in the synthesis of more complex indazole derivatives.

Biology and Medicine: Indazole derivatives, including this compound, are studied for their potential antimicrobial, anti-inflammatory, and anticancer activities . They serve as lead compounds in drug discovery and development.

Industry: In the material science industry, indazole derivatives are explored for their potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The exact mechanism of action of 2-(4-Methoxybenzyl)-5-nitro-2H-indazole is not fully elucidated. indazole derivatives generally exert their effects by interacting with specific molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) which can induce cellular damage or apoptosis in cancer cells.

Comparison with Similar Compounds

Uniqueness: 2-(4-Methoxybenzyl)-5-nitro-2H-indazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both a methoxybenzyl group and a nitro group provides opportunities for selective chemical modifications and potential therapeutic applications.

Properties

IUPAC Name

2-[(4-methoxyphenyl)methyl]-5-nitroindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c1-21-14-5-2-11(3-6-14)9-17-10-12-8-13(18(19)20)4-7-15(12)16-17/h2-8,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOUOLGVSXMAVTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=C3C=C(C=CC3=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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